N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a fluorinated phenyl group, and a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate: The synthesis begins with the fluorination of a suitable phenyl precursor to introduce the fluorine atom at the desired position.
Cyclopropanation: The fluorinated phenyl intermediate is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Piperazine Introduction: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the fluorinated phenyl intermediate.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperazine moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[3-chloro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
N-[3-fluoro-4-(4-methylpiperazino)phenyl]cyclopropanecarboxamide: Contains a methyl group on the piperazine ring, potentially altering its activity and interactions.
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]butanamide: Similar structure but with a butanamide group instead of cyclopropanecarboxamide, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-14-16(22-20(25)15-6-7-15)8-9-19(18)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-5,8-9,14-15H,6-7,10-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFMIXGNRSOIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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